

# An In-depth Technical Guide to the Physicochemical Properties of Quinoline-4-carbohydrazide

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## Compound of Interest

Compound Name: Quinoline-4-carbohydrazide

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This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and characterization of **Quinoline-4-carbohydrazide**. This key heterocyclic compound serves as a versatile scaffold in medicinal chemistry, leading to the development of various derivatives with significant biological activities. All quantitative data is presented in structured tables, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz illustrate key experimental workflows and biological pathways.

## Physicochemical Properties of Quinoline-4-carbohydrazide

Quantitative physicochemical data for the parent **Quinoline-4-carbohydrazide** is primarily available through computational models. These predicted values offer valuable insights for researchers in the absence of extensive experimental data.

Property	Value (Computed)	Source
Molecular Formula	C <sub>10</sub> H <sub>9</sub> N <sub>3</sub> O	PubChem
Molecular Weight	187.20 g/mol	PubChem
XLogP3	-0.5	PubChem
Hydrogen Bond Donor Count	2	PubChem
Hydrogen Bond Acceptor Count	3	PubChem
Rotatable Bond Count	1	PubChem
Exact Mass	187.074561919 g/mol	PubChem
Topological Polar Surface Area	68 Å <sup>2</sup>	PubChem
Heavy Atom Count	14	PubChem
Formal Charge	0	PubChem
Complexity	219	PubChem

Note: The values presented in this table are computationally derived and sourced from the PubChem database.[\[1\]](#)

## Experimental Protocols

The synthesis and characterization of **Quinoline-4-carbohydrazide** and its derivatives are well-documented in the scientific literature. Below are detailed methodologies for key experimental procedures.

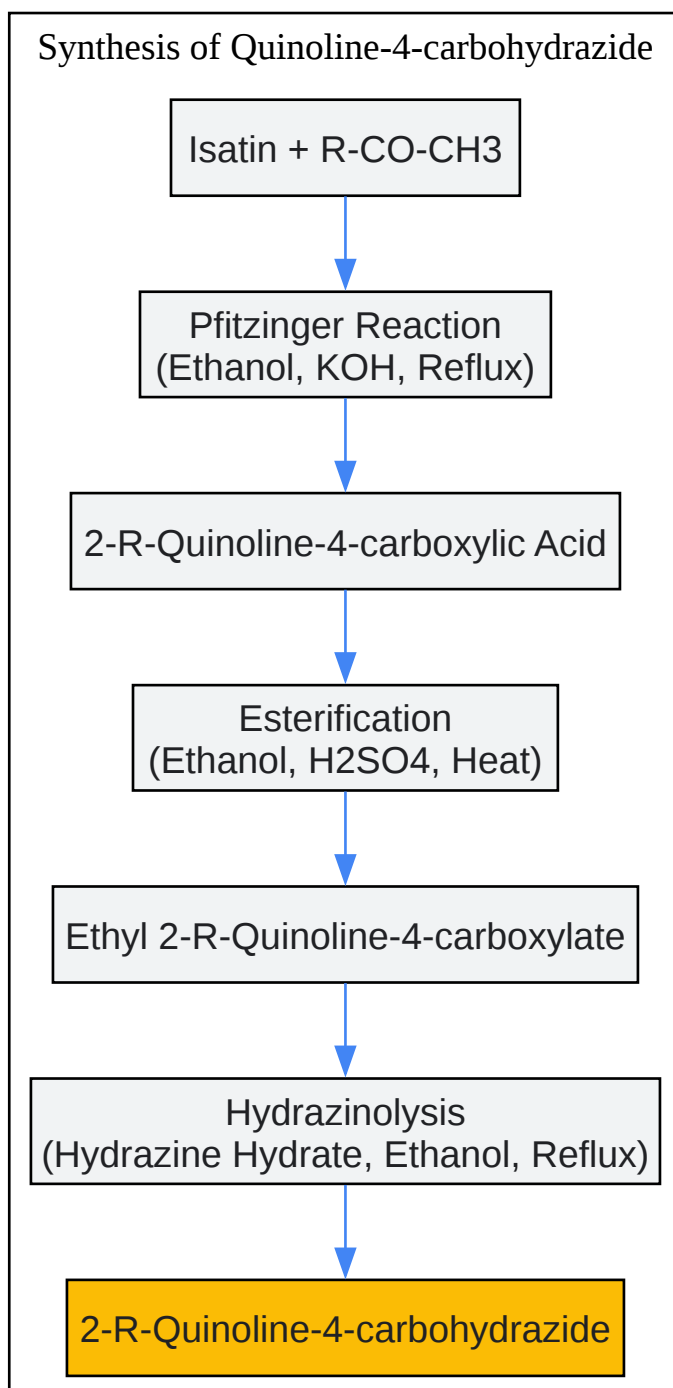
### Synthesis of Quinoline-4-carbohydrazide

A common and effective method for the synthesis of **Quinoline-4-carbohydrazide** derivatives involves the Pfitzinger reaction, followed by esterification and hydrazinolysis.[\[2\]](#)[\[3\]](#)

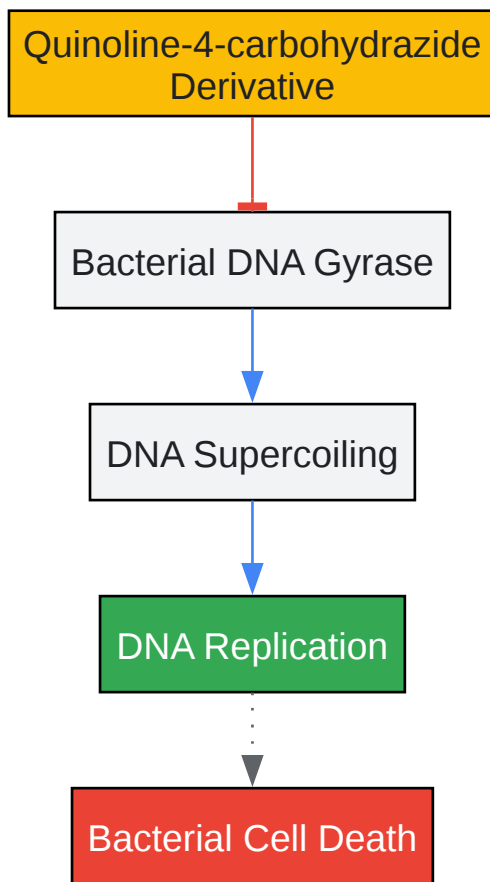
Protocol:

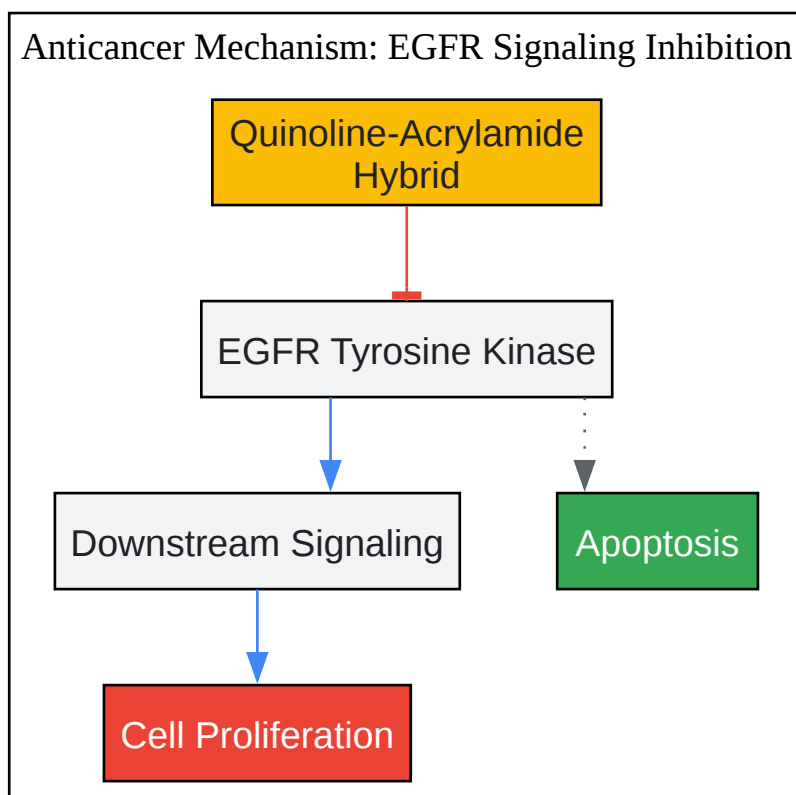
- Synthesis of 2-Arylquinoline-4-carboxylic Acid:

- Isatin is reacted with an appropriate acetophenone derivative (e.g., 4-bromoacetophenone) in refluxing ethanol under basic conditions (e.g., potassium hydroxide).<sup>[2]</sup><sup>[4]</sup> This step proceeds via the Pfitzinger reaction to yield the corresponding 2-arylquinoline-4-carboxylic acid.<sup>[2]</sup>
- Esterification:
  - The synthesized carboxylic acid is then heated in absolute ethanol containing a catalytic amount of concentrated sulfuric acid. This reaction yields the corresponding ethyl ester.<sup>[2]</sup><sup>[4]</sup>
- Hydrazinolysis:
  - The ethyl ester is subsequently treated with hydrazine hydrate in boiling ethanol.<sup>[2]</sup><sup>[3]</sup> This final step affords the target **Quinoline-4-carbohydrazide** derivative.



## Mechanism of Action: DNA Gyrase Inhibition





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